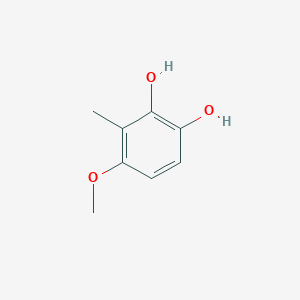

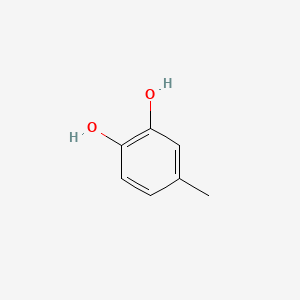

4-Methoxy-3-methylbenzene-1,2-diol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10O3 |

|---|---|

Molecular Weight |

154.16 g/mol |

IUPAC Name |

4-methoxy-3-methylbenzene-1,2-diol |

InChI |

InChI=1S/C8H10O3/c1-5-7(11-2)4-3-6(9)8(5)10/h3-4,9-10H,1-2H3 |

InChI Key |

IZNZLIAUTSELEO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1O)O)OC |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methoxy 3 Methylbenzene 1,2 Diol and Its Analogues

Established Organic Synthesis Routes

Functionalization of Catechol Derivatives (e.g., Methylation Approaches)

The functionalization of catechol derivatives, particularly through methylation, is a primary strategy for synthesizing compounds like 4-methoxy-3-methylbenzene-1,2-diol. This approach typically starts with a commercially available or synthesized catechol precursor, such as 3-methylcatechol (B131232). wikipedia.orgnih.gov The selective methylation of one of the hydroxyl groups is the key step.

Regioselective O-methylation of catechols can be challenging due to the similar reactivity of the two hydroxyl groups. However, enzymatic methods have shown promise in achieving high selectivity. For instance, enzyme cascades involving S-adenosylmethionine (SAM)-dependent methyltransferases can be employed for the regiocomplementary O-methylation of catechols. nih.gov In one such system, a methionine adenosyltransferase generates SAM from L-methionine and ATP. Subsequently, a specific catechol O-methyltransferase can catalyze the methylation at either the 3-O or 4-O position with high selectivity. nih.gov For the synthesis of this compound, a methyltransferase that selectively methylates the hydroxyl group at the 4-position of 3-methylcatechol would be required.

| Enzyme System | Substrate | Product | Regioselectivity | Yield | Reference |

| Methionine adenosyltransferase & SafC | Dopamine (B1211576) | 4-O-methyldopamine | High for 4-O-methylation | 40-70% | nih.gov |

| Methionine adenosyltransferase & Catechol O-methyltransferase (rat) | Dopamine | 3-O-methyldopamine | High for 3-O-methylation | - | nih.gov |

This table is interactive. Click on the headers to sort.

Catalytic Hydrogenation Pathways for Substituted Phenols

Catalytic hydrogenation of substituted phenols presents another viable route to catechol derivatives. This process typically involves the reduction of a phenol (B47542) to a cyclohexanol, followed by further transformations. However, direct hydrogenation of dihydroxybenzenes like catechol, resorcinol (B1680541), and hydroquinone (B1673460) over rhodium on silica (B1680970) catalysts has also been investigated. mdpi.com The reactivity of these isomers differs, with catechol showing strong adsorption to the catalyst surface. mdpi.com

A more common approach involves the transformation of a substituted phenol into a catechol through a sequence of reactions. One such method is the Pd-catalyzed silanol-directed C-H oxygenation of phenols. nih.gov This process introduces a hydroxyl group ortho to the existing one, effectively converting a phenol into a catechol. The reaction proceeds via a silanol-directed acetoxylation, followed by an acid-catalyzed cyclization and subsequent desilylation to yield the catechol product. nih.gov This method is notable for its high site selectivity, even with electron-poor phenols.

| Reaction | Catalyst/Reagent | Substrate | Product | Key Features | Reference |

| Hydrogenation | Rh/silica | Catechol | Cyclohexane-1,2-diol, Phenol | Strong substrate adsorption | mdpi.com |

| C-H Oxygenation | Pd(OAc)₂, PhIO | Substituted Phenols | Substituted Catechols | High site selectivity | nih.gov |

| Hydrogenation | Ru/C | Phenol | Cyclohexanol, Cyclohexanone | Active in aqueous media | nih.gov |

This table is interactive. Click on the headers to sort.

Oxidation Strategies for Anisole (B1667542) and Related Aromatic Compounds

The oxidation of anisole and its derivatives can also lead to the formation of catechol compounds. For instance, the oxidation of 4-methylguaiacol (4-methoxy-2-methylphenol), a constitutional isomer of the target compound, can be a relevant pathway. foreverest.net The oxidation of guaiacol (B22219) (2-methoxyphenol) itself has been studied, and it can lead to the formation of ortho-quinones, which can then be reduced to catechols. nih.gov Theoretical studies have shown that the dissociation of the methoxy (B1213986) group's O-C bond is energetically favorable compared to the phenolic O-H bond, especially in the phenoxide anion form. nih.gov

The direct oxidation of 4-methylanisole (B47524) could potentially be a route, although controlling the position of oxidation to form the desired 1,2-diol would be a significant challenge. nih.gov Oxidation of phenolic compounds can be complex, often leading to a mixture of products. acs.orgmdpi.com For example, the oxidation of 4-methylcatechol (B155104) itself can lead to the formation of quinones. researchgate.net

Advanced Synthetic Techniques

Chemoenzymatic Resolution for Enantiomerically Pure Diols

For the synthesis of enantiomerically pure diols, chemoenzymatic resolution is a powerful technique. This method combines a chemical reaction with an enzymatic one to separate enantiomers. While direct chemoenzymatic resolution of this compound is not explicitly detailed in the provided context, the principles can be applied. For instance, a racemic mixture of the diol could be subjected to acylation catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CAL-B). nih.gov The enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated and unacylated diols. Dynamic kinetic resolution, which involves the in-situ racemization of the unreacted enantiomer, can further enhance the yield of the desired enantiomerically pure product. nih.gov

Transition Metal-Catalyzed Enantioselective Transformations (e.g., Rhodium-Catalyzed Desymmetrization)

Transition metal catalysis offers another sophisticated approach to chiral diols. Rhodium-catalyzed reactions, in particular, have been utilized in various asymmetric transformations. nih.govyoutube.comnih.govelsevierpure.com While a direct rhodium-catalyzed desymmetrization for the synthesis of this compound is not specified, the concept can be applied to a suitable prochiral precursor. This would involve a rhodium catalyst with a chiral ligand that directs the reaction to occur at one of two equivalent reactive sites, thereby creating a chiral center with high enantioselectivity. Such methods are at the forefront of modern organic synthesis, enabling the efficient construction of complex chiral molecules.

Brønsted Acid-Catalyzed Reactions for Stereoselective Synthesis

The stereoselective synthesis of complex molecules, including analogues of this compound, increasingly utilizes chiral Brønsted acid catalysis. This powerful strategy in modern organic synthesis facilitates the construction of chiral molecules with high enantioselectivity by activating electrophiles through hydrogen bonding. rsc.orgmdpi.com Chiral phosphoric acids (CPAs), a prominent class of Brønsted acid organocatalysts, have proven effective in a wide array of reactions, including those that could lead to the stereoselective synthesis of substituted catechols. nih.govdntb.gov.ua

The fundamental principle involves the protonation of a substrate by the chiral acid, creating a chiral ion pair. This intermediate then reacts with a nucleophile, with the chiral counter-ion dictating the stereochemical outcome of the reaction. nih.gov This method offers an eco-friendly and highly atom-economical alternative to metal-based catalysts. rsc.org

A plausible and highly enantioselective approach for synthesizing substituted catechols involves the Friedel-Crafts alkylation of electron-rich arenes (like phenols and indoles) with in situ-generated ortho-quinone methides (o-QMs). rsc.org A chiral phosphoric acid catalyst can facilitate the formation of the reactive o-QM from a corresponding ortho-hydroxybenzyl alcohol and then control the enantioselectivity of the subsequent C-C bond formation. rsc.org This strategy allows for the creation of complex triarylmethanes and related structures under very mild conditions. rsc.org

Another relevant Brønsted acid-catalyzed reaction is the demethylation of guaiacol (2-methoxyphenol) derivatives. researchgate.net While often aimed at removing the methyl group to yield the catechol, controlling this reaction within a chiral environment could potentially be coupled with a stereoselective functionalization step. For instance, a tandem reaction involving demethylation followed by an enantioselective addition could be envisioned.

The table below summarizes representative Brønsted acid-catalyzed reactions that exemplify the potential for stereoselective synthesis of complex chiral molecules, including potential precursors or analogues of this compound.

| Reaction Type | Catalyst Type | Substrates | Key Feature |

| Friedel-Crafts Alkylation | Chiral Phosphoric Acid (CPA) | Indoles, Phenols, ortho-hydroxybenzhydryl alcohols | In situ generation of ortho-quinone methides for asymmetric C-C bond formation. rsc.org |

| Aldehyde Allenylboration | Chiral Phosphoric Acid (CPA) | Aldehydes, Allenylboronates | Kinetic resolution of racemic allenes to produce highly enantioenriched homopropargyl alcohols. nih.gov |

| Addition of Thiols to Ketimines | Chiral Phosphoric Acid (CPA) | 3-Hydroxyisoindolinones, Thiols | Asymmetric synthesis of N(acyl),S-acetals with a tetrasubstituted stereocenter. researchgate.net |

| Pictet-Spengler Reaction | Chiral Phosphoric Acid (CPA) | Tryptamines, Aldehydes | Enantioselective synthesis of tetrahydro-β-carbolines. psu.edu |

| Carbonyl-ene Reaction | N-sulfonyl Phosphoramide | Simple Olefins, Ethyl Glyoxylate | Atom-economical approach to enantioenriched allylic and homoallylic alcohols. rsc.org |

This table is interactive. Click on the headers to sort the data.

Strategies for Derivatization and Analogue Synthesis for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, aiming to understand how specific structural features of a molecule contribute to its biological activity. nih.gov For a catechol compound like this compound, derivatization strategies would focus on systematically modifying its core structure to probe interactions with biological targets and optimize activity. mdpi.com

The primary sites for modification on the this compound scaffold are the two hydroxyl groups, the methoxy group, the methyl group, and the aromatic ring itself. A systematic approach to analogue synthesis allows researchers to map out the pharmacophore and identify key interactions. nih.govmdpi.com

Key Derivatization Strategies:

Modification of the Catechol Hydroxyl Groups:

Mono- or Di-alkylation/acylation: Converting one or both hydroxyl groups into ethers or esters can modulate lipophilicity, hydrogen bonding capacity, and metabolic stability. This is a common strategy to create prodrugs or fine-tune the electronic properties of the phenol rings.

Formation of Heterocycles: The two adjacent hydroxyl groups are ideal for forming five-membered rings, such as methylenedioxy or acetonide derivatives. This conformational constraint can significantly impact binding affinity and selectivity.

Modification of the Methoxy and Methyl Groups:

O-Demethylation: Converting the methoxy group at position 4 back to a hydroxyl group would yield 5-methylbenzene-1,2,4-triol. This helps determine the importance of the methoxy group's electronic and steric contribution.

Varying the Alkoxy Chain: Replacing the methoxy group with larger alkoxy groups (ethoxy, propoxy, etc.) can probe for specific hydrophobic pockets in a binding site.

Altering the Methyl Group: The methyl group at position 3 can be replaced with other alkyl groups (ethyl, propyl) or electron-withdrawing groups (e.g., halogens) to evaluate steric and electronic effects on activity. mdpi.com

Substitution on the Aromatic Ring:

The remaining unsubstituted positions on the benzene (B151609) ring (positions 5 and 6) are prime targets for introducing new functional groups.

Halogenation: Introducing fluorine, chlorine, or bromine can alter the electronic nature of the ring and potentially introduce new binding interactions (e.g., halogen bonds).

Introduction of Nitrogen- or Sulfur-containing groups: Adding amine, amide, or sulfonamide groups can introduce new hydrogen bonding capabilities and significantly alter the polarity of the analogue.

The table below outlines a hypothetical SAR study for this compound, detailing the modification, the rationale, and the expected information to be gained.

| Modification Site | Derivative Example | Rationale for Synthesis | Information Gained from SAR |

| C1-OH & C2-OH | 1,2-Dimethoxy-4-methoxy-3-methylbenzene | Increase lipophilicity; remove H-bond donor ability. | Determine the necessity of free hydroxyls for activity. |

| C1-OH & C2-OH | 5-Methyl-1,3-benzodioxole derivative | Conformational restriction; protect catechol from oxidation. | Assess the importance of the catechol's flexibility and redox potential. |

| C4-OCH₃ | 5-Methylbenzene-1,2,4-triol | Evaluate the electronic contribution of the methoxy group. | Understand the role of the C4 substituent as an H-bond acceptor vs. donor. |

| C3-CH₃ | 4-Methoxy-3-ethylbenzene-1,2-diol | Probe for steric tolerance at the C3 position. | Map the steric limits of the binding pocket adjacent to C3. |

| C5/C6 Position | 5-Fluoro-4-methoxy-3-methylbenzene-1,2-diol | Introduce an electron-withdrawing group; potential for halogen bonding. | Evaluate the impact of ring electronics on activity. mdpi.com |

This table is interactive. Click on the headers to sort the data.

Through the systematic application of these derivatization strategies, a comprehensive SAR profile can be developed, providing crucial insights for the rational design of more potent and selective analogues. nih.gov

Chemical Reactivity and Reaction Mechanisms of 4 Methoxy 3 Methylbenzene 1,2 Diol

Electrophilic Aromatic Substitution Reactions on the Benzenediol Core

The benzene (B151609) ring of 4-Methoxy-3-methylbenzene-1,2-diol is highly activated towards electrophilic aromatic substitution due to the presence of the strongly electron-donating hydroxyl and methoxy (B1213986) groups. uci.edumsu.edu These groups, particularly the hydroxyl groups, are ortho, para-directing, meaning they direct incoming electrophiles to the positions ortho and para to themselves. libretexts.orgmasterorganicchemistry.com

The hydroxyl and methoxy groups donate electron density to the aromatic ring through resonance, stabilizing the carbocation intermediate (the benzenonium ion) formed during the reaction. uci.edumsu.edu This stabilization is most effective when the positive charge is located ortho or para to these activating groups. uci.edu The methyl group is also an activating, ortho, para-directing group, though its activating effect is weaker than that of the hydroxyl and methoxy groups.

Given the substitution pattern of this compound, the available positions for electrophilic attack are at C5 and C6. The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Activating/Deactivating | Directing Effect |

| Hydroxyl | C1 | Activating | Ortho, Para |

| Hydroxyl | C2 | Activating | Ortho, Para |

| Methyl | C3 | Activating | Ortho, Para |

| Methoxy | C4 | Activating | Ortho, Para |

Considering the combined directing effects, electrophilic substitution is most likely to occur at the C5 and C6 positions, which are ortho to the C4-methoxy group and para to the C1-hydroxyl group, and ortho to the C1-hydroxyl and C3-methyl groups respectively. The specific regioselectivity will depend on the nature of the electrophile and the reaction conditions. For instance, in halogenation (e.g., with Br2) or nitration (e.g., with HNO3), a mixture of products may be obtained.

Oxidation Pathways and the Formation of Quinoid Species

The catechol (1,2-dihydroxybenzene) moiety in this compound makes it susceptible to oxidation. Oxidation can lead to the formation of quinoid species. The presence of the electron-donating methoxy and methyl groups can influence the redox potential of the molecule.

Common oxidizing agents that can be used include potassium permanganate (B83412) (KMnO4) and hydrogen peroxide (H2O2). The oxidation process involves the removal of two electrons and two protons from the hydroxyl groups, resulting in the formation of an ortho-quinone. The likely product of oxidation would be 4-methoxy-3-methyl-1,2-benzoquinone.

Reduction Reactions and their Products

Reduction reactions of this compound are less common as the benzenediol core is already in a reduced state. However, under specific conditions, the aromatic ring could potentially be reduced. More relevant are the reduction reactions of its oxidized quinone form.

If 4-methoxy-3-methyl-1,2-benzoquinone is formed through oxidation, it can be reduced back to this compound using reducing agents like sodium borohydride (B1222165) (NaBH4). This reversible oxidation-reduction is a characteristic feature of catechol systems.

Investigation of Tautomeric Equilibria (e.g., Phenol-Imine vs. Keto-Amine Forms)

While phenol-imine and keto-amine tautomerism is characteristic of Schiff bases, which are formed from the condensation of an amine with an aldehyde or ketone, this compound itself does not exhibit this type of tautomerism. researchgate.net

However, it's important to note that the concept of tautomerism can be relevant to derivatives of this compound. For instance, if one of the hydroxyl groups were to be part of a system that could undergo keto-enol tautomerism, this would be a significant aspect of its reactivity. In some complex quinone structures, a tautomer with a different arrangement of double bonds and hydroxyl groups can exist. mdpi.com

Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, Van der Waals Forces)

The hydroxyl groups of this compound are capable of forming both intramolecular and intermolecular hydrogen bonds. nih.gov

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond can form between the two adjacent hydroxyl groups (at C1 and C2). This interaction can influence the molecule's conformation and its chemical and physical properties. mdpi.comunito.it

Intermolecular Hydrogen Bonding: The hydroxyl groups can also participate in intermolecular hydrogen bonding with other molecules of the same compound or with solvent molecules. nih.gov These interactions are significant in determining the compound's melting point, boiling point, and solubility. nih.gov

| Interaction Type | Description |

| Intramolecular Hydrogen Bond | Between the C1-OH and C2-OH groups. |

| Intermolecular Hydrogen Bond | Between the hydroxyl groups of different molecules or with solvent molecules. |

| Van der Waals Forces | Weak, non-specific interactions between molecules. |

Chemical Reactivity Indices and Localized Reactivity Site Analysis

Computational chemistry provides tools to predict the reactivity of molecules. Chemical reactivity indices, derived from methods like Density Functional Theory (DFT), can identify the most likely sites for electrophilic and nucleophilic attack. nih.gov

For this compound, the sites with the highest negative charge or highest occupied molecular orbital (HOMO) density would be the most susceptible to electrophilic attack. Conversely, sites with the most positive charge or lowest unoccupied molecular orbital (LUMO) density would be prone to nucleophilic attack.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Elucidation

The ¹H and ¹³C NMR spectra of 4-Methoxy-3-methylbenzene-1,2-diol are predicted to exhibit characteristic signals that reflect its unique substitution pattern on the benzene (B151609) ring. By analyzing data from analogous compounds such as 4-methylcatechol (B155104) and 3-methoxycatechol, we can predict the chemical shifts and coupling constants for the target molecule. bmrb.iospectrabase.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the methyl group protons, and the hydroxyl protons. The two aromatic protons are expected to appear as doublets due to ortho-coupling. The hydroxyl protons will likely appear as broad singlets, and their chemical shift can be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the electron-donating effects of the hydroxyl, methoxy, and methyl groups. The carbon atoms directly attached to the oxygen atoms (C1, C2, and the methoxy carbon) will be shifted downfield.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H5 | ~6.7 | C1 |

| H6 | ~6.6 | C2 |

| -OCH₃ | ~3.8 (s, 3H) | C3 |

| -CH₃ | ~2.2 (s, 3H) | C4 |

| -OH | Variable (br s, 2H) | C5 |

| C6 | ||

| -OCH₃ | ||

| -CH₃ |

Note: Predicted values are based on the analysis of structurally similar compounds and are presented for illustrative purposes.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity Assignments

To definitively assign the proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. For this compound, an HSQC spectrum would show cross-peaks connecting the signals of the aromatic protons (H5 and H6) to their corresponding carbon atoms (C5 and C6). It would also show a correlation between the methyl protons and the methyl carbon, and the methoxy protons with the methoxy carbon.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For instance, HMBC correlations would be expected from the methyl protons to the C2, C3, and C4 carbons, and from the methoxy protons to the C4 carbon, confirming the substitution pattern on the benzene ring. Analysis of HMBC data for related compounds like 4-methylcatechol supports these expected correlations. bmrb.io

Multinuclear NMR Applications

While ¹H and ¹³C are the most common nuclei studied in organic chemistry, NMR spectroscopy can also be applied to other nuclei. For specific labeling studies of this compound, isotopes such as deuterium (B1214612) (²H) or oxygen-17 (¹⁷O) could be incorporated. For instance, ¹⁷O NMR could provide direct information about the electronic environment of the two hydroxyl groups and the ether oxygen, offering deeper insights into hydrogen bonding and other electronic effects.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of a molecule. For this compound (C₈H₁₀O₃), the expected exact mass can be calculated.

The fragmentation of this compound in an electron ionization (EI) mass spectrometer is expected to follow pathways characteristic of phenols and ethers. Common fragmentation would involve the loss of a methyl radical (•CH₃) from the methoxy group, leading to a stable ion. Another likely fragmentation is the loss of a formyl radical (•CHO) or carbon monoxide (CO). The analysis of the mass spectra of related compounds like creosol and 4-methylcatechol provides a basis for predicting these fragmentation patterns. nist.govnist.gov

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Significance |

| 154 | [M]⁺ | Molecular Ion |

| 139 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |

| 124 | [M - 2xCH₃]⁺ or [M-CO]⁺ | Further fragmentation |

| 111 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |

Note: These are predicted fragmentation patterns and their relative intensities would depend on the ionization conditions.

Coupled Techniques (e.g., HPLC-MS, GC-MS) for Mixture Analysis

In many practical applications, this compound may be present in a complex mixture. Coupled or hyphenated techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are ideal for the separation, identification, and quantification of this compound in such samples.

GC-MS: Given the phenolic nature of the compound, it may require derivatization to increase its volatility for GC analysis. The analysis of beechwood creosote (B1164894), which contains related phenolic compounds like creosol, has been successfully performed using GC-MS. nih.gov This technique would allow for the separation of this compound from other components in a mixture before it enters the mass spectrometer for identification.

HPLC-MS: HPLC is well-suited for the analysis of less volatile and thermally sensitive compounds like phenols without the need for derivatization. HPLC-MS, particularly with a soft ionization technique like electrospray ionization (ESI), would be a powerful tool for the analysis of this compound in various matrices. Studies on the metabolism of compounds like rutin (B1680289) in dairy cows have utilized LC-MS to identify and quantify related metabolites such as 4-methylcatechol. umn.edu

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational motions of molecules. These motions are unique to the molecule's structure and the specific bonds and functional groups it contains.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The absorption frequencies are characteristic of specific functional groups. For this compound, the IR spectrum would be dominated by features from the hydroxyl (O-H), methoxy (C-O, C-H), methyl (C-H), and aromatic ring (C=C, C-H) groups.

Key expected IR absorption bands for this compound are summarized in the table below. The presence of two adjacent hydroxyl groups would likely lead to strong intramolecular and intermolecular hydrogen bonding, causing the O-H stretching band to be broad.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (O-H) | Stretching (H-bonded) | 3500 - 3200 | Strong, Broad |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium |

| Methyl/Methoxy C-H | Asymmetric/Symmetric Stretching | 2980 - 2850 | Medium |

| Aromatic C=C | Ring Stretching | 1620 - 1580, 1500 - 1450 | Medium to Strong |

| Methyl C-H | Asymmetric/Symmetric Bending | 1465 - 1440, 1380 - 1370 | Medium |

| Hydroxyl O-H | In-plane Bending | 1440 - 1395 | Medium |

| Aryl C-O | Stretching | 1260 - 1200 | Strong |

| Methoxy C-O | Asymmetric Stretching | 1175 - 1100 | Strong |

| Aromatic C-H | Out-of-plane Bending | 900 - 675 | Strong |

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a complementary technique to IR that involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations of this compound would be prominent in its Raman spectrum. The symmetric "breathing" mode of the benzene ring, typically weak in the IR spectrum, would show a strong signal in the Raman spectrum.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100 - 3050 | Strong |

| Methyl/Methoxy C-H | Stretching | 2950 - 2850 | Strong |

| Aromatic C=C | Ring Stretching | 1620 - 1580 | Strong |

| Aromatic Ring | Ring Breathing | ~1000 | Strong |

| Aryl C-O | Stretching | 1300 - 1200 | Medium |

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions due to π → π* transitions of the benzene ring. The hydroxyl and methoxy substituents act as auxochromes, modifying the absorption maxima (λ_max) and intensity. Typically, such substitutions shift the primary and secondary benzene bands to longer wavelengths (a bathochromic or red shift). For phenolic compounds, the position of λ_max is also sensitive to the pH of the solution.

| Transition | Typical λ_max (in non-polar solvent) |

| π → π* (Primary Band, E2-band) | ~220 nm |

| π → π* (Secondary Band, B-band) | ~275 - 285 nm |

X-ray Diffraction Crystallography

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

A single-crystal X-ray diffraction study of this compound would yield a wealth of information. By analyzing the diffraction pattern of a single crystal, one can determine the exact coordinates of each atom in the molecule and in the crystal lattice. This allows for the precise measurement of bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation. Furthermore, it reveals how the molecules pack together in the crystal, including the geometry of intermolecular interactions like hydrogen bonds. Given the two hydroxyl groups and the methoxy group, extensive hydrogen bonding networks would be expected to dominate the crystal packing.

| Parameter | Information Obtained |

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal |

| Space Group | Symmetry of the crystal lattice |

| Atomic Coordinates | Precise 3D position of every atom |

| Bond Lengths & Angles | Geometric details of the molecule |

| Torsion Angles | Conformational details (e.g., orientation of substituents) |

| Hydrogen Bond Geometry | Distances and angles of hydrogen bonds |

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice, based on the data obtained from X-ray diffraction. nih.gov The Hirshfeld surface is a unique boundary for each molecule in the crystal, defined by the points where the electron contribution from the molecule is equal to the contribution from all other molecules.

Advanced Chromatographic and Electrophoretic Separation Methods (e.g., HPLC, SFC, CE)

The separation and quantification of this compound from complex mixtures, such as reaction media or biological matrices, necessitates the use of high-resolution separation techniques. High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) are powerful analytical tools that can be optimized for the analysis of this substituted catechol. While specific application notes for this compound are not extensively available in public literature, methods for structurally similar phenolic compounds and catechols provide a strong basis for method development.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of phenolic compounds due to its high resolution, sensitivity, and adaptability. For this compound, reversed-phase HPLC is the most appropriate mode. In this approach, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Due to the presence of the polar diol group, the retention of this compound on a reversed-phase column is expected to be moderate. The methoxy and methyl groups contribute to its nonpolar character, allowing for effective separation from more polar or nonpolar impurities. The acidity of the phenolic hydroxyl groups can be controlled by adjusting the pH of the mobile phase, which in turn affects the retention time and peak shape. The addition of an acid, such as formic acid or phosphoric acid, to the mobile phase is common practice to suppress the ionization of phenolic hydroxyl groups, leading to sharper and more symmetrical peaks.

Based on the analysis of related phenolic compounds, the following starting conditions for HPLC method development for this compound are proposed:

| Parameter | Suggested Condition | Rationale & Cited Research |

| Column | C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm | C18 columns are standard for reversed-phase separation of a wide range of organic molecules, including phenolic compounds. nih.gov |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol (B129727) | A common mobile phase for the separation of phenolic compounds, providing good peak shape and resolution. nih.govnih.gov |

| Gradient | 20-80% B over 20 minutes | A gradient elution is recommended to effectively separate the target compound from potential impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC columns of this dimension. |

| Detection | UV-Vis at 280 nm | Phenolic compounds typically exhibit strong UV absorbance around 280 nm. A photodiode array (PDA) detector can be used to obtain the full UV spectrum for peak purity assessment. nih.gov |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful "green" alternative to HPLC, offering faster separations and reduced organic solvent consumption. This technique utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. The solvating power of the supercritical fluid can be tuned by changing the pressure and temperature, and by adding a small amount of an organic modifier, such as methanol or ethanol.

SFC is particularly well-suited for the separation of isomers, making it a promising technique for the analysis of this compound, especially in the presence of its positional isomers. The separation in SFC is governed by a combination of partitioning and adsorption mechanisms, depending on the stationary phase and mobile phase composition. For polar analytes like catechols, the addition of a polar modifier to the supercritical CO2 is essential to achieve elution and good peak shapes.

Proposed starting conditions for SFC method development are outlined below:

| Parameter | Suggested Condition | Rationale & Cited Research |

| Column | Diol or 2-Ethylpyridine (2-EP) bonded silica (B1680970), 150 mm x 4.6 mm, 3 µm | Diol and 2-EP stationary phases are known to provide good selectivity for polar and aromatic compounds in SFC. 2-EP columns are particularly effective for improving the peak shape of acidic compounds. nih.gov |

| Mobile Phase | A: Supercritical CO2B: Methanol with 0.1% Formic Acid | Methanol is a common polar modifier in SFC. The addition of a small amount of acid can improve peak shape for phenolic compounds. |

| Gradient | 5-30% B over 10 minutes | A gradient of the organic modifier allows for the elution of compounds with a range of polarities. |

| Back Pressure | 150 bar | A typical back pressure for analytical SFC to maintain the CO2 in a supercritical state. |

| Temperature | 40 °C | A common operating temperature in SFC that influences the solvating power of the mobile phase. |

| Detection | UV-Vis at 280 nm or Mass Spectrometry (MS) | UV detection is straightforward, while coupling to MS provides mass information for confident identification. nih.gov |

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. This technique is particularly advantageous for the analysis of charged or highly polar small molecules and requires minimal sample and solvent volumes. For the analysis of this compound, its weak acidic nature (due to the phenolic hydroxyl groups) allows for its analysis in its anionic form at an appropriate pH.

The separation in CE is based on the charge-to-size ratio of the analytes. The use of a buffer at a pH above the pKa of the phenolic hydroxyls will ensure the compound is negatively charged and migrates towards the anode. The electroosmotic flow (EOF), the bulk flow of the buffer within the capillary, can be manipulated to achieve optimal separation.

The following are proposed starting conditions for the analysis of this compound by CE:

| Parameter | Suggested Condition | Rationale & Cited Research |

| Capillary | Fused silica, 50 µm i.d., 50 cm total length (40 cm to detector) | Standard dimensions for CE capillaries providing good efficiency and heat dissipation. nih.gov |

| Background Electrolyte (BGE) | 20 mM Borate buffer, pH 9.2 | Borate buffers are commonly used for the separation of catechols and other phenolic compounds in CE. The pH ensures the deprotonation of the hydroxyl groups. nih.govpsu.edu |

| Voltage | 20 kV | A typical voltage to achieve efficient separations in a reasonable time frame. |

| Temperature | 25 °C | Maintaining a constant temperature is crucial for reproducible migration times. |

| Injection | Hydrodynamic injection at 50 mbar for 5 seconds | A common and reproducible method for sample introduction in CE. |

| Detection | UV-Vis at 214 nm or 280 nm | Detection at 214 nm provides a more universal signal, while 280 nm is more specific for the aromatic ring. nih.govnih.gov |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net Calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311G(d,p), to solve the Schrödinger equation approximately. researchgate.netresearchgate.netresearchgate.net

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule—the structure with the minimum energy on the potential energy surface. researchgate.netnih.gov For 4-Methoxy-3-methylbenzene-1,2-diol, this would involve calculating bond lengths, bond angles, and dihedral (torsion) angles.

Conformational analysis is particularly important due to the rotatable bonds associated with the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups. Different orientations of these groups relative to the benzene (B151609) ring result in different conformers, each with a specific energy. researchgate.net Computational methods can identify the lowest-energy (most stable) conformer and the energy barriers for rotation between different conformations. colostate.edu For example, studies on similar methoxy-substituted benzenes have identified single minimum energy conformations, suggesting a degree of rigidity. colostate.edu

Illustrative Optimized Geometric Parameters The following table provides an example of what a data table for optimized geometric parameters might look like for the benzene ring of the molecule, based on typical values for substituted benzenes.

| Parameter | Value (Å or °) |

|---|---|

| C-C (ring) bond length | ~1.39 - 1.41 Å |

| C-H bond length | ~1.08 Å |

| C-O (hydroxyl) bond length | ~1.36 Å |

| C-O (methoxy) bond length | ~1.37 Å |

| C-C (methyl) bond length | ~1.51 Å |

| C-C-C (ring) bond angle | ~118 - 121 ° |

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive behavior of a molecule. dntb.gov.ua It visualizes the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov

In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the oxygen atoms of the hydroxyl and methoxy groups would be expected to be centers of high electron density (red), making them likely sites for interaction with electrophiles. The hydrogen atoms of the hydroxyl groups would exhibit positive potential (blue), marking them as potential sites for nucleophilic interaction. researchgate.netnih.govjcsp.org.pk

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap) for Electronic Stability and Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comwikipedia.org

The HOMO represents the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons.

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. acs.orgajchem-a.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive and less stable. researchgate.netresearchgate.net For phenolic compounds, the HOMO is often localized on the benzene ring and the oxygen atoms, while the LUMO is distributed over the aromatic system.

Illustrative FMO Data This table illustrates the kind of data generated from an FMO analysis.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.0 to -6.0 |

| LUMO Energy | -0.5 to -1.5 |

Time-Dependent DFT (TD-DFT) for Excited State Properties

While standard DFT is used for ground-state properties, Time-Dependent DFT (TD-DFT) is employed to investigate the behavior of molecules in their electronic excited states. researchgate.net This analysis is crucial for understanding a molecule's response to light, including its UV-Visible absorption spectrum. researchgate.net TD-DFT calculations can predict the excitation energies (the energy required to move an electron to a higher energy level) and the oscillator strengths (the probability of a particular electronic transition occurring). researchgate.net This data allows for the theoretical prediction of absorption maxima (λmax), which can then be compared with experimental spectroscopic results.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex molecular orbitals into a localized, intuitive representation of Lewis structures, showing electron density in atomic lone pairs and bonds. wisc.edu

Electron Localization Function (ELF) Analysis for Chemical Bonding Description

The Electron Localization Function (ELF) is a method used to visualize and analyze the nature of chemical bonds. It maps the probability of finding an electron pair in a given region of the molecule. ELF values range from 0 to 1.

High ELF values (close to 1) are found in regions corresponding to covalent bonds, lone pairs, and atomic cores, indicating a high degree of electron localization.

Low ELF values are found in the regions between these localized domains.

An ELF analysis of this compound would provide a clear visual representation of its chemical bonds, distinguishing the C-C and C-H covalent bonds, the C-O bonds, and the lone pairs on the oxygen atoms, thereby offering a detailed description of its bonding pattern.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting the spectroscopic signatures of molecules like this compound. These predictions are instrumental in the interpretation of experimental spectra and can aid in the structural elucidation of new compounds.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT functionals such as B3LYP, is a reliable approach for calculating the isotropic magnetic shielding constants of nuclei. These shielding constants are then converted into chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (TMS).

The predicted chemical shifts for this compound would be highly sensitive to the molecule's conformation, particularly the orientation of the hydroxyl and methoxy groups. Intramolecular hydrogen bonding between the two adjacent hydroxyl groups, and between a hydroxyl and the methoxy group, would significantly influence the electronic environment of nearby protons and carbons, leading to distinct shifts. For instance, the protons of the hydroxyl groups involved in hydrogen bonding would be expected to resonate at a lower field (higher ppm value).

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts:

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | 145.2 |

| C2 | 143.8 |

| C3 | 120.5 |

| C4 | 115.9 |

| C5 | 118.7 |

| C6 | 112.3 |

| C (Methyl) | 16.4 |

| C (Methoxy) | 56.1 |

| H (Aromatic) | 6.7 - 6.9 |

| H (Methyl) | 2.2 |

| H (Methoxy) | 3.8 |

| H (Hydroxyl) | 5.0 - 5.5 |

Vibrational Frequencies: Theoretical calculations can also predict the infrared (IR) and Raman spectra of this compound by determining its vibrational frequencies. These calculations involve finding the normal modes of vibration of the molecule. The resulting theoretical spectrum can be compared with experimental data to assign the observed absorption bands to specific molecular motions, such as O-H stretching, C-H stretching, C=C aromatic ring stretching, and the bending vibrations of the various functional groups. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximations inherent in the computational methods, thereby improving the agreement with experimental spectra.

In silico Thermodynamic Property Calculations

Computational methods can provide valuable estimates of the thermodynamic properties of this compound. These calculations are typically performed using statistical thermodynamics based on the vibrational frequencies and other molecular properties obtained from quantum chemical calculations.

Key thermodynamic properties that can be calculated include:

Enthalpy of Formation (ΔHf°): This is the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.

Gibbs Free Energy of Formation (ΔGf°): This value indicates the spontaneity of the formation of the compound from its elements.

Entropy (S°): A measure of the randomness or disorder of the molecules.

Heat Capacity (Cv): The amount of heat required to raise the temperature of the substance by a certain amount.

These in silico predictions are particularly useful when experimental data is unavailable and can be used in chemical process modeling and for assessing the relative stability of different isomers or conformers.

Illustrative Calculated Thermodynamic Properties:

The following table presents hypothetical thermodynamic data for this compound, representative of what would be obtained from DFT calculations.

| Thermodynamic Property | Predicted Value |

|---|---|

| Enthalpy of Formation (ΔHf°) | -350.5 kJ/mol |

| Gibbs Free Energy of Formation (ΔGf°) | -280.2 kJ/mol |

| Entropy (S°) | 380.1 J/mol·K |

| Heat Capacity (Cv) | 150.7 J/mol·K |

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical calculations can be used to determine a range of molecular descriptors that provide insights into the chemical reactivity of this compound. These descriptors are derived from the electronic structure of the molecule.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a greater tendency to act as an electron donor.

LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy indicates a greater propensity to act as an electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests that the molecule is more reactive.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution on the surface of a molecule. It is used to predict the sites of electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the hydroxyl and methoxy groups, indicating these are the most likely sites for electrophilic attack. The hydrogen atoms of the hydroxyl groups would exhibit positive potential (blue regions), making them susceptible to nucleophilic attack.

Illustrative Quantum Chemical Descriptors:

This table provides hypothetical values for the quantum chemical descriptors of this compound.

| Descriptor | Predicted Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap | 4.9 eV |

Investigation of Nonlinear Optical (NLO) Properties

Computational chemistry is a powerful tool for the prediction and understanding of the nonlinear optical (NLO) properties of molecules. Materials with significant NLO properties are of great interest for applications in optoelectronics, such as in optical switching and frequency conversion.

The NLO response of a molecule is determined by its hyperpolarizability. The first hyperpolarizability (β) is a measure of the second-order NLO response. Molecules with large β values are sought after for NLO applications. Computational methods, such as time-dependent DFT (TD-DFT), can be used to calculate the hyperpolarizability of this compound.

The NLO properties of organic molecules are often associated with the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. In this compound, the hydroxyl and methoxy groups are electron-donating, and the benzene ring provides the π-system. The presence of these functional groups suggests that the molecule could exhibit NLO activity. Computational studies would be essential to quantify this potential and to understand how modifications to the molecular structure could enhance its NLO response.

Illustrative Calculated NLO Properties:

The following table shows hypothetical NLO property values for this compound.

| NLO Property | Predicted Value |

|---|---|

| First Hyperpolarizability (β) | 15.2 x 10⁻³⁰ esu |

Biological Activity and Mechanistic Insights

Antioxidant Properties and Mechanistic Pathways

The antioxidant capacity of phenolic compounds is a cornerstone of their therapeutic potential. For 4-Methoxy-3-methylbenzene-1,2-diol, this activity is intricately linked to its molecular structure.

The primary mechanism by which this compound is thought to exert its antioxidant effects is through hydrogen atom transfer (HAT) and single-electron transfer followed by proton transfer (SET-PT). nih.gov The two hydroxyl groups on the catechol ring are adept at donating hydrogen atoms to stabilize free radicals, thereby neutralizing their damaging effects.

Studies on related methylbenzenediol derivatives have demonstrated their potent ability to scavenge free radicals. For instance, research on compounds like 4-methylbenzene-1,2-diol has shown that one mole of the compound can scavenge multiple moles of the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). agriculturejournals.cz This high scavenging capacity is attributed to the facile donation of hydrogen atoms from the phenolic hydroxyl groups. agriculturejournals.cz It is plausible that this compound follows a similar mechanism, with the catechol moiety serving as the primary site of action against free radicals.

The antioxidant potency of phenolic compounds is significantly influenced by the nature and position of substituents on the benzene (B151609) ring. nih.gov In this compound, the presence of both a methoxy (B1213986) (-OCH3) and a methyl (-CH3) group is crucial.

The methoxy group, being an electron-donating group, can increase the electron density on the benzene ring, which may enhance the antioxidant activity. nih.gov This increased electron density can facilitate the donation of a hydrogen atom or an electron to a free radical. Furthermore, methoxy groups have been shown to enhance the antioxidant activity of various other phenolic compounds, including stilbenes and flavonoids. nih.gov

Reactive oxygen species (ROS) are highly reactive molecules generated during normal metabolic processes that can cause significant damage to cellular components. Phenolic antioxidants like this compound are capable of neutralizing various ROS, including superoxide (B77818) anions and hydroxyl radicals. researchgate.net The catechol structure is particularly effective at this, as it can be oxidized to a relatively stable semiquinone radical, and subsequently to a quinone, in the process of scavenging two ROS molecules.

While direct studies on this compound's interaction with specific ROS are limited, the well-established antioxidant activity of related catechols and other phenolic compounds provides a strong basis for its potential efficacy in mitigating oxidative stress. nih.govresearchgate.net

Enzyme Interaction Studies (e.g., Inhibition of Cholinesterases)

Currently, there is a lack of specific research on the interaction of this compound with enzymes such as cholinesterases. However, studies on other methoxy-activated compounds suggest a potential for such interactions. For example, some methoxy-activated indole (B1671886) derivatives have been reported to exhibit anticholinesterase activity. chim.it Given that the methoxy group can influence the binding affinity of a molecule to the active site of an enzyme, it is a plausible area for future investigation for this compound. Research on the related compound 3-methyl-benzene-1,2-diol has shown it targets the protein biphenyl-2,3-diol (B71989) 1,2-dioxygenase, indicating that this class of compounds can interact with specific enzymes. drugbank.com

Antimicrobial Activity and Modes of Action

The antimicrobial properties of phenolic compounds are well-documented, and this compound is expected to exhibit similar activities.

Furthermore, a study on novel bis-[4-methoxy-3-(...)-phenyl]methanes, which contain the same "4-methoxy-3-" substituted phenyl core, showed potent activity against bacteria such as Bacillus subtilis and Staphylococcus aureus. nih.gov This suggests that the substitution pattern present in this compound is conducive to antibacterial activity.

Antifungal Properties

Direct studies on the antifungal properties of this compound are not found in the current body of scientific literature. However, the antifungal potential of benzenediol derivatives is an active area of research. The mechanism of action for many antifungal agents involves the disruption of the fungal cell membrane's integrity, often by interfering with the synthesis of ergosterol (B1671047), a crucial component of the membrane. nih.govyoutube.comyoutube.com For instance, azole antifungals inhibit the enzyme 14α-demethylase, which is vital for ergosterol biosynthesis. nih.gov Polyene antifungals, like Amphotericin B, bind directly to ergosterol, creating pores in the membrane that lead to cell death. drugbank.com

Some synthetic benzene derivatives have shown potent fungicidal activity against a range of plant-pathogenic fungi. nih.gov The presence of specific substituents on the benzene ring can significantly influence the antifungal efficacy. For example, certain (E)-α-(methoxyimino)benzeneacetate derivatives containing a pyrazole (B372694) ring exhibit strong activity against various fungal species. nih.gov Similarly, new butenolide derivatives incorporating a (E)-β-methoxyacrylate scaffold, a key pharmacophore in some commercial fungicides, have demonstrated improved antifungal activity. mdpi.com These findings suggest that the methoxy and methyl groups on the this compound ring could modulate its potential antifungal properties, though experimental validation is required.

Molecular Interaction with Biological Macromolecules (e.g., DNA)

The interaction of this compound with biological macromolecules like DNA has not been specifically documented. However, the interaction of other phenolic and benzenediol compounds with DNA has been studied. For some molecules, covalent binding to DNA can occur following metabolic activation, potentially leading to mutagenic effects. wikipedia.org For instance, safrole, a compound with a methylenedioxybenzene structure, can be metabolized to intermediates that bind to DNA. wikipedia.org

The mode of binding to DNA can vary, including intercalation, where a molecule inserts itself between the base pairs of the DNA helix, and groove binding. capes.gov.br The specific nature of the interaction is influenced by the ligand's structure, including the presence and position of substituents. nih.gov For example, a study on 5-methyl-1,3-benzenediol, a metabolite from the lichen Parmotrema tinctorum, indicated that it could induce DNA fragmentation in cancer cells, a hallmark of apoptosis. nih.gov This suggests that benzenediol structures can, in some cases, interact with DNA or cellular machinery that regulates DNA integrity.

Role as Precursors in Biosynthetic Pathways (e.g., Antibiotic Biosynthesis)

There is no direct evidence to suggest that this compound serves as a precursor in known antibiotic biosynthetic pathways. However, benzenoid compounds are fundamental building blocks in the biosynthesis of a wide array of natural products, including some antibiotics. For example, 4-hydroxybenzoic acid is a well-established precursor in the biosynthesis of coenzyme Q. mdpi.com

The biosynthesis of some natural products involves the modification of simple phenolic precursors. For instance, the amination of catechols, which are 1,2-benzenediols, can be a step in the synthesis of novel bioactive compounds. taylorandfrancis.com Furthermore, the degradation of flavonoids like rutin (B1680289) by gut microbiota can produce 4-methylcatechol (B155104), which is then absorbed and metabolized. nih.gov While speculative, it is conceivable that this compound could be an intermediate or a side product in the metabolic pathways of more complex natural products in certain organisms. The study of biosynthetic pathways of diazo group-containing natural products has shown that feeding active methylene (B1212753) compounds to producing strains can lead to novel derivatives, highlighting the versatility of microbial biosynthetic machinery. nih.gov

Comparative Mechanistic Biological Analysis with Structurally Related Benzenediol Derivatives

Due to the limited direct data on this compound, a comparative analysis with structurally related benzenediol derivatives for which biological data is available can offer valuable insights.

4-Methylcatechol (4-Methylbenzene-1,2-diol): This compound is structurally similar to our target molecule, lacking only the methoxy group. It is a known metabolite of flavonoids and has demonstrated a range of biological activities. nih.govcaymanchem.com It has been shown to induce apoptosis in melanoma cells through the generation of reactive oxygen species (ROS). medchemexpress.com Furthermore, 4-methylcatechol exhibits antiplatelet activity, with a mechanism that involves interference with cyclooxygenase-thromboxane synthase coupling. mdpi.com It also has vasodilatory effects, leading to a reduction in blood pressure. caymanchem.com

2,4-Dimethoxy-6-methylbenzene-1,3-diol: This compound, isolated from the mushroom Antrodia cinnamomea, possesses two methoxy groups and has the hydroxyl groups in a 1,3- (resorcinol) arrangement, unlike the 1,2- (catechol) arrangement of our target compound. frontiersin.org It has been shown to have anti-inflammatory and immunomodulatory properties. frontiersin.org Mechanistically, it mitigates psoriasiform inflammation by suppressing the MAPK/NF-κB signaling pathway and inhibiting the expression of pro-inflammatory cytokines like IL-6 and IL-23 in macrophages. frontiersin.org

5-Methyl-1,3-benzenediol (Orcinol): This compound is a resorcinol (B1680541) derivative. A study on this compound and its derivative, methyl-2,4-dihydroxy-6-methylbenzoate, isolated from a lichen, demonstrated potent apoptotic and anti-angiogenesis effects on cancer cell lines. nih.gov The mechanism involved the induction of DNA fragmentation and activation of caspases, key mediators of apoptosis. nih.gov

The comparison of these compounds suggests that the number and position of hydroxyl and methoxy groups, as well as the position of the methyl group on the benzene ring, are critical determinants of their biological activity and mechanism of action. The catechol structure (1,2-dihydroxy) in 4-methylcatechol is associated with pro-oxidant and antiplatelet activities, while the resorcinol structure (1,3-dihydroxy) in the other examples is linked to anti-inflammatory and anti-cancer effects. The presence and position of a methoxy group, as in this compound and 2,4-dimethoxy-6-methylbenzene-1,3-diol, would be expected to further modulate this activity, potentially by altering the compound's redox potential, lipophilicity, and interaction with specific biological targets.

Comparative Data of Structurally Related Benzenediol Derivatives

| Compound Name | Structure | Key Biological Activities | Mechanistic Insights |

|---|---|---|---|

| This compound |  |

Not well-documented | - |

| 4-Methylcatechol |  |

Apoptotic, Antiplatelet, Vasodilatory caymanchem.commedchemexpress.commdpi.com | Induction of ROS, Inhibition of cyclooxygenase-thromboxane synthase coupling medchemexpress.commdpi.com |

| 2,4-Dimethoxy-6-methylbenzene-1,3-diol |  |

Anti-inflammatory, Immunomodulatory frontiersin.org | Suppression of MAPK/NF-κB pathway, Inhibition of pro-inflammatory cytokines frontiersin.org |

| 5-Methyl-1,3-benzenediol (Orcinol) |  |

Apoptotic, Anti-angiogenesis nih.gov | Induction of DNA fragmentation, Activation of caspases nih.gov |

Applications in Organic Synthesis and Materials Science

Utilization as a Synthetic Building Block for Complex Organic Molecules

The catechol moiety is a well-established foundational unit in the synthesis of a wide array of complex organic molecules, including natural products and biologically active compounds. tandfonline.comrsc.org The presence of adjacent hydroxyl groups in 4-Methoxy-3-methylbenzene-1,2-diol allows for its use in various synthetic strategies. These hydroxyl groups can be selectively protected and deprotected, enabling regioselective modifications of the aromatic ring.

One key application lies in the construction of heterocyclic compounds, which are prevalent in many pharmaceuticals and agrochemicals. nih.gov The diol system can readily undergo condensation reactions with various reagents to form rings. For instance, reaction with primary amines can lead to the formation of phenoxazine (B87303) derivatives, which are core structures in certain dyes and pharmacologically active molecules. researchgate.net

Furthermore, the synthesis of urushiol (B600771) analogues, which are known for their anticorrosive properties, has been achieved using 4-substituted catechols. rsc.orgrsc.org This suggests a potential pathway for utilizing this compound in the development of new protective coatings and materials. The general synthetic route often involves the reductive amination of a corresponding benzaldehyde, followed by amidation. rsc.org

The table below summarizes the types of complex molecules that can be synthesized using catechol derivatives as building blocks, highlighting the potential of this compound in these areas.

| Class of Complex Molecule | General Synthetic Approach | Potential Application of Product |

| Heterocyclic Compounds | Condensation reactions, Cyclization | Pharmaceuticals, Agrochemicals |

| Natural Product Analogues | Multi-step synthesis involving protection/deprotection | Bioactive compounds |

| Urushiol Analogues | Reductive amination, Amidation | Anticorrosive coatings |

| Polycyclic Aromatic Systems | Oxidative coupling reactions | Organic electronics |

Application as a Reagent in Specialized Chemical Transformations

Beyond its role as a structural scaffold, this compound can act as a reagent in specialized chemical transformations. The electron-rich nature of the catechol ring makes it susceptible to electrophilic substitution, allowing for the introduction of various functional groups.

A significant transformation involving catechol derivatives is their oxidation to form highly reactive ortho-benzoquinones. nih.govjst.go.jpacs.org These intermediates can then participate in a variety of reactions, including nucleophilic additions and cycloadditions, to generate substituted catechol derivatives. For example, the oxidation of catechols with electron-withdrawing groups at the C3 position, followed by reaction with heteroarene nucleophiles, leads to the formation of biaryl products. nih.govjst.go.jp This methodology provides a route to complex aromatic structures that are difficult to access through other means.

The reactivity of the hydroxyl groups also allows for their participation in coupling reactions. For instance, the Ullmann condensation is a classic method for forming diaryl ethers, a common motif in many biologically active compounds. mdpi.com While direct application with this compound would require selective protection, its derivatives could be valuable partners in such transformations.

Role in the Synthesis of Pharmaceutical Intermediates and Analogues

The structural motif of substituted catechols is present in numerous pharmaceutical agents and natural products with diverse biological activities. Creosol (2-methoxy-4-methylphenol), a closely related compound, is a known chemical intermediate. nih.govmedchemexpress.commedchemexpress.com The functional groups on this compound make it an attractive starting material for the synthesis of pharmaceutical intermediates and analogues.

For example, m-cresol, another related phenol (B47542), is a precursor for pyrethroid insecticides and various flavor and fragrance compounds. nih.govgoogle.com The synthesis of complex molecules like the anticancer drug actinomycin (B1170597) D incorporates a phenoxazine core, which can be derived from o-aminophenols, highlighting the potential of catechol-derived structures in medicinal chemistry. researchgate.net

The synthesis of inhibitors for enzymes such as 12-lipoxygenase has been demonstrated using 2-hydroxy-3-methoxybenzaldehyde, a derivative of the compound of interest. rsc.org This underscores the potential of this compound in generating libraries of compounds for drug discovery programs. The general approach often involves reductive amination to couple the aldehyde with a suitable amine-containing fragment. rsc.org

The following table outlines some pharmaceutical applications of related cresol (B1669610) and catechol derivatives, suggesting potential avenues for the application of this compound.

| Compound Class | Derivative of | Pharmaceutical Application |

| Pyrethroid Insecticides | m-Cresol | Agrochemical |

| Phenoxazines | o-Aminophenol (from Catechol) | Anticancer agents |

| 12-Lipoxygenase Inhibitors | 2-Hydroxy-3-methoxybenzaldehyde | Anti-inflammatory agents |

| Vitamin E Synthesis | m-Cresol | Nutritional supplements |

Contribution to Dye Chemistry

Substituted phenols and anilines are fundamental precursors in the synthesis of a vast array of dyes. The electron-donating nature of the hydroxyl and methoxy (B1213986) groups in this compound makes it a candidate for the synthesis of various classes of dyes.

Azo dyes, characterized by the R−N=N−R′ functional group, are a major class of synthetic colorants. Their synthesis typically involves the diazotization of an aromatic amine followed by coupling with an electron-rich component, such as a phenol. mdpi.com While direct use of this compound as the coupling component is feasible, its amino derivatives would be required for the diazotization step. The substituents on the aromatic rings of both the diazonium salt and the coupling component significantly influence the color of the resulting dye. acs.org

Triphenodioxazine dyes are another important class of colorants known for their bright shades and good fastness properties. google.comgoogle.com The synthesis of these dyes often involves the condensation of substituted anilines and chloranil. The core structure can be built from aminophenol derivatives, suggesting a potential synthetic route starting from this compound after appropriate functional group manipulations. researchgate.net

Furthermore, catechol-derived rosamines have been synthesized and their photophysical properties studied, indicating the potential of catechol-based structures in the development of functional dyes. mdpi.com

Exploration in the Development of Novel Functional Materials

The unique electronic and structural properties of substituted catechols make them promising candidates for the development of novel functional materials, including nonlinear optical (NLO) materials and liquid crystals.

Nonlinear Optical (NLO) Materials: Organic molecules with large hyperpolarizabilities are of great interest for applications in optoelectronics. nih.govmdpi.com Phenolic compounds, due to their electron-rich nature, have been investigated for their NLO properties. springernature.com The presence of both electron-donating (hydroxyl, methoxy, methyl) and an aromatic system in this compound suggests that its derivatives could exhibit significant NLO responses. The design of NLO materials often focuses on creating donor-π-acceptor (D-π-A) systems to enhance the molecular hyperpolarizability.

Liquid Crystals: Liquid crystals are materials that exhibit properties between those of a conventional liquid and a solid crystal. researchgate.net Their molecular structure typically consists of a rigid core and flexible terminal groups. Substituted phenyl derivatives are common components of liquid crystalline molecules. tandfonline.comtandfonline.comresearchgate.net The rigid aromatic core of this compound, combined with the potential for introducing long alkyl chains via its hydroxyl or other functional groups, makes it a viable building block for the synthesis of new liquid crystalline materials. For example, phenylthiophene-based liquid crystals have been synthesized from substituted phenols. tandfonline.com

The table below presents a summary of functional materials where substituted phenols and catechols have been used, indicating the potential for this compound in these advanced applications.

| Functional Material | Key Structural Feature | Potential Application |

| Nonlinear Optical (NLO) Materials | Donor-π-Acceptor Systems | Optoelectronics, Photonics |

| Liquid Crystals | Rigid Aromatic Core with Flexible Chains | Displays, Sensors |

| Polymer Resins | Phenolic Backbone | Electronics Packaging, Adhesives |

| Anticorrosive Coatings | Catechol Moiety | Metal Protection |

Environmental Fate and Degradation Mechanisms

Abiotic Transformation Pathways

Abiotic degradation processes, including photolysis, hydrolysis, and volatilization, are significant in determining the environmental concentration and residence time of 4-Methoxy-3-methylbenzene-1,2-diol.

Photolysis and Photodegradation Kinetics in Aquatic and Atmospheric Systems

Direct photolysis of this compound in aquatic and atmospheric systems is anticipated due to the presence of the aromatic ring, which can absorb ultraviolet radiation. The hydroxyl and methoxy (B1213986) substituents on the benzene (B151609) ring influence the electronic properties and, consequently, the photochemical reactivity of the molecule.

In the atmosphere, gas-phase reactions with hydroxyl radicals (HO•) are expected to be a primary degradation pathway for compounds like this compound. nih.gov This process leads to the formation of more oxidized products. nih.gov At the air-water interface, substituted catechols can undergo oxidation, leading to the formation of various products, including quinones, polyphenols, and carboxylic acids. nih.gov This oxidation can be initiated by gaseous oxidants like ozone (O₃) and can be accelerated by the in-situ production of hydroxyl radicals. nih.gov

The photodegradation of related phenolic compounds is known to proceed through the formation of transient species such as phenoxyl radicals, which can then undergo further reactions. For this compound, this could involve the cleavage of the methoxy group or the oxidation of the hydroxyl groups, leading to ring-opening and the formation of smaller, more soluble organic compounds. Studies on other phenolic compounds have shown that advanced oxidation processes (AOPs) effectively lead to their chemical destruction, often resulting in a mixture of transformation by-products rather than complete mineralization. nih.gov

Table 1: Potential Photodegradation Products of this compound (Inferred from Related Compounds)

| Precursor Compound | Potential Photodegradation Products | Environmental Compartment | Reference |

| Substituted Catechols | Quinones, Polyphenols, Carboxylic Acids (e.g., maleic acid, pyruvic acid, glyoxylic acid, oxalic acid) | Air-Water Interface | nih.gov |

| Phenolic Pollutants | Transformation by-products from destruction of aromatic ring | Aquatic Systems | nih.gov |

Hydrolytic Degradation under Varying pH Conditions

Hydrolysis is generally not considered a major degradation pathway for simple phenols and catechols under typical environmental pH conditions (pH 5-9). The ether linkage of the methoxy group in this compound is also generally stable to hydrolysis. However, at more extreme pH values, the rate of hydrolysis could increase. For instance, studies on the fungicide kresoxim-methyl, which also contains a methoxy group attached to an aromatic ring, showed rapid degradation in alkaline solutions (pH 9). researchgate.net This suggests that under specific, highly alkaline conditions, the hydrolytic stability of this compound could be compromised.

Volatilization and Adsorption Phenomena in Environmental Compartments

The potential for volatilization of this compound from water and soil surfaces is influenced by its vapor pressure and Henry's Law constant. The presence of two hydroxyl groups suggests that this compound will have a relatively low vapor pressure and a high affinity for water, thus limiting its volatilization potential.

Adsorption to soil and sediment particles is expected to be a significant process influencing the environmental distribution of this compound. The hydroxyl groups can participate in hydrogen bonding with the organic matter and mineral surfaces in soil. The extent of adsorption is dependent on soil properties such as organic carbon content, clay content, and pH. For volatile organic compounds like benzene, volatilization from the soil surface is a key mechanism of migration and is influenced by factors like soil particle size, organic matter content, temperature, wind speed, and moisture content. researchgate.net While this compound is less volatile, its interaction with soil will be a critical factor in its environmental mobility and availability for biotic degradation.

Biotic Degradation Pathways